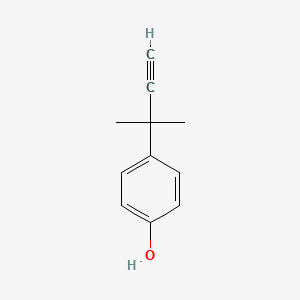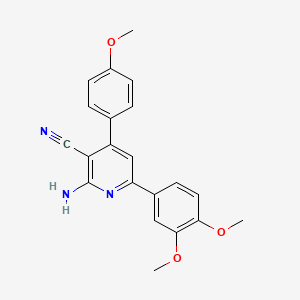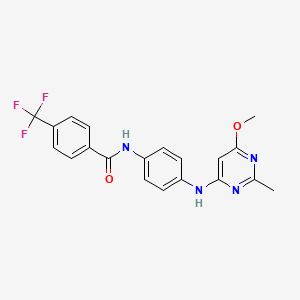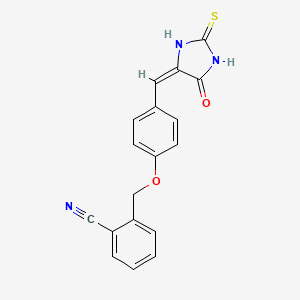
4-(2-Methylbut-3-yn-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Methylbut-3-yn-2-yl)phenol” is an organic compound . It is also known as “2-Methyl-4-phenylbut-3-yn-2-ol” and has a molecular weight of 160.22 . It is a colorless liquid .
Synthesis Analysis
The synthesis of propargyl compounds, which includes “this compound”, has been explored for their potential in various applications. These compounds have been reported as valuable precursors for the synthesis of heterocycles . The propargylation of compounds was carried out by alkylation or amidation with propargyl bromide or propargylamine .Molecular Structure Analysis
The IUPAC name for this compound is “4- (2-methylbut-3-yn-2-yl)morpholine” and its InChI code is "1S/C9H15NO/c1-4-9 (2,3)10-5-7-11-8-6-10/h1H,5-8H2,2-3H3". This indicates the molecular structure of the compound.Chemical Reactions Analysis
A reaction of thiourea with 4-aryl-2-methylbut-3-yn-2-ols in refluxing pyridine led to the synthesis of 4-arylmethylidene-5,5-dimethyl-4,5-dihydrothiazole-2-amines .Physical and Chemical Properties Analysis
This compound is a powder at room temperature. Its melting point is between 78-79 degrees Celsius. The compound has a melting point of 53-54°C .Aplicaciones Científicas De Investigación
Phenol Derivatives from Stereum hirsutum
Duan et al. (2015) isolated two new phenol derivatives from Stereum hirsutum, including compounds with structures related to 4-(2-Methylbut-3-yn-2-yl)phenol. These derivatives were extensively studied using spectroscopic methods, contributing to the understanding of natural products in fungi (Duan et al., 2015).
Photochemistry of Phenoxybut-2-Ene
Carroll and Hammond (1972) investigated the photochemical reactions of 3-methyl-1-phenoxybut-2-ene, leading to various phenol derivatives. This study provides insights into the photochemical behavior of compounds structurally related to this compound (Carroll & Hammond, 1972).
Oxidative Metabolism of UV Absorbers
Denghel et al. (2019) explored the oxidative phase I metabolism of UV absorbers, including compounds structurally similar to this compound. This research enhances understanding of the metabolic transformations of UV absorbers in human liver microsomes (Denghel et al., 2019).
Synthesis of Phenol Derivatives
Fabri and Santoso (2021) synthesized derivatives of 3,4-dihydroxybenzaldehyde, resembling this compound. This study aimed to develop compounds with potential applications in fragrance and melanogenesis inhibition (Fabri & Santoso, 2021).
Brown Algae Phenols
Blackman et al. (1988) isolated phenols, including 2,4-bis(3-methylbut-2-enyl)phenol, from the brown alga Perithalia caudata. This research contributes to understanding the chemical diversity in marine algae (Blackman et al., 1988).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s structurally similar to 2-methylbut-3-yn-2-ol, which is used as a monoprotected version of acetylene . This suggests that 4-(2-Methylbut-3-yn-2-yl)phenol may interact with its targets in a similar manner, but this needs to be confirmed by further studies.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. 2-methylbut-3-yn-2-ol, a similar compound, is used as an intermediate in the industrial route to geraniol , suggesting that this compound may also influence terpenoid pathways.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity, but more research is needed to confirm this.
Propiedades
IUPAC Name |
4-(2-methylbut-3-yn-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h1,5-8,12H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCVANMUSKLWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53987-51-2 |
Source


|
| Record name | 4-(2-methylbut-3-yn-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[2-(3-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2803546.png)
![Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2803547.png)
![N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2803548.png)
![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide](/img/structure/B2803551.png)


![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2803555.png)
![3-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2803556.png)
![N-{[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2803557.png)
![N-[cyano(2-methoxyphenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2803559.png)



